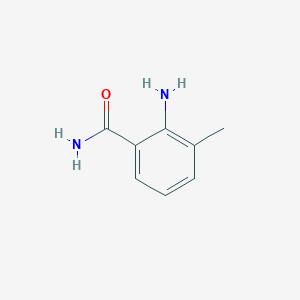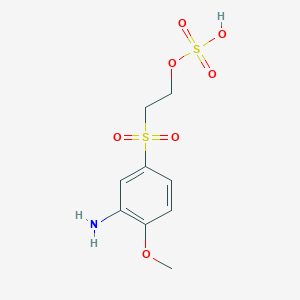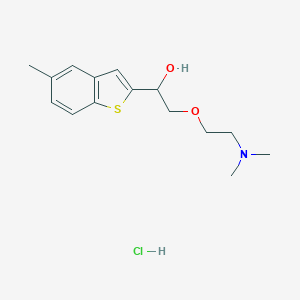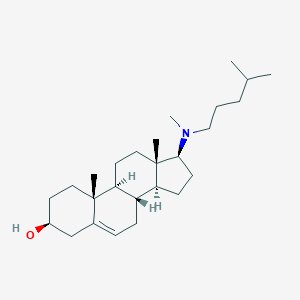
20-Azacholesterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
20-Azacholesterol is a synthetic molecule that has been widely used in scientific research to understand the mechanism of action of cholesterol in the human body. It is a structural analog of cholesterol, with a nitrogen atom replacing the carbon atom at position 20. This modification enables researchers to study the effects of cholesterol on the body, without the potential side effects of using actual cholesterol.
Wirkmechanismus
20-Azacholesterol is structurally similar to cholesterol, and as such, it can interact with many of the same proteins and enzymes in the body. However, the nitrogen atom at position 20 alters the molecule's properties, which can affect its interactions with these proteins and enzymes. This modification has been shown to affect the molecule's ability to interact with cholesterol-binding proteins, which can have downstream effects on cellular signaling pathways.
Biochemische Und Physiologische Effekte
Studies have shown that 20-Azacholesterol can affect lipid metabolism in the body, leading to changes in cholesterol levels and the formation of lipid droplets. It has also been shown to affect the function of cellular signaling pathways, which can impact cell growth and survival. Additionally, 20-Azacholesterol has been shown to affect the structure and function of cell membranes, which can have implications for cellular processes such as transport and signaling.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 20-Azacholesterol in scientific research has several advantages. It allows researchers to study the effects of cholesterol on the body without the potential side effects of using actual cholesterol. Additionally, 20-Azacholesterol is a stable and well-characterized molecule, making it a reliable tool for research. However, there are also limitations to its use. For example, the modification of the cholesterol molecule can alter its properties, which may not accurately reflect the effects of actual cholesterol in the body.
Zukünftige Richtungen
There are several areas of future research that could benefit from the use of 20-Azacholesterol. For example, studies could investigate the effects of 20-Azacholesterol on specific cellular signaling pathways, or its effects on lipid metabolism in different cell types. Additionally, studies could investigate the potential therapeutic applications of 20-Azacholesterol, such as its use as a cholesterol-lowering agent. Overall, the use of 20-Azacholesterol in scientific research has the potential to advance our understanding of the role of cholesterol in the human body and its implications for disease.
Synthesemethoden
The synthesis of 20-Azacholesterol involves several steps, including the reduction of cholesterol to form the intermediate compound, 20-oxocholesterol. This intermediate is then reacted with hydrazine to form the final product, 20-Azacholesterol. The synthesis method is well established and has been used in numerous studies.
Wissenschaftliche Forschungsanwendungen
20-Azacholesterol has been used extensively in scientific research to study the mechanism of action of cholesterol in the human body. It has been shown to be a useful tool for investigating the role of cholesterol in lipid metabolism, as well as its effects on cellular signaling pathways. Studies have also used 20-Azacholesterol to investigate the relationship between cholesterol and diseases such as atherosclerosis and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
1973-59-7 |
|---|---|
Produktname |
20-Azacholesterol |
Molekularformel |
C26H45NO |
Molekulargewicht |
387.6 g/mol |
IUPAC-Name |
(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[methyl(4-methylpentyl)amino]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C26H45NO/c1-18(2)7-6-16-27(5)24-11-10-22-21-9-8-19-17-20(28)12-14-25(19,3)23(21)13-15-26(22,24)4/h8,18,20-24,28H,6-7,9-17H2,1-5H3/t20-,21-,22-,23-,24-,25-,26-/m0/s1 |
InChI-Schlüssel |
KBXHYUUOONOAIT-OLDNPOFQSA-N |
Isomerische SMILES |
CC(C)CCCN(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES |
CC(C)CCCN(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Kanonische SMILES |
CC(C)CCCN(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Synonyme |
20-Azacholesterol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-Dimethylbenzo[b]thiophene](/img/structure/B158624.png)
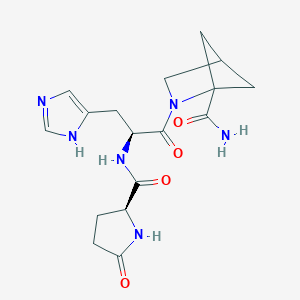
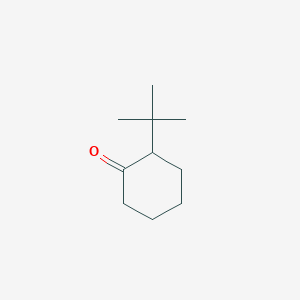

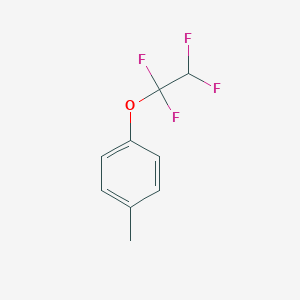
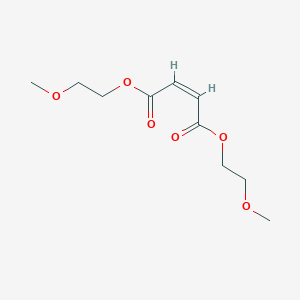
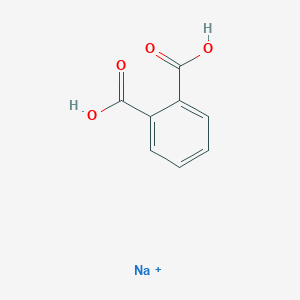
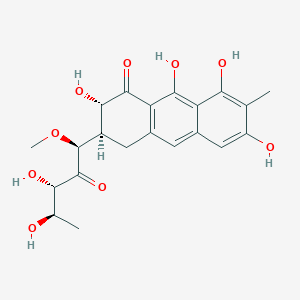
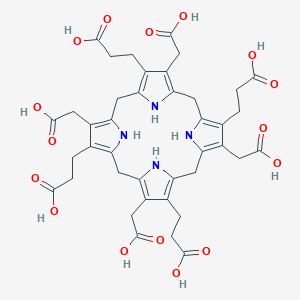
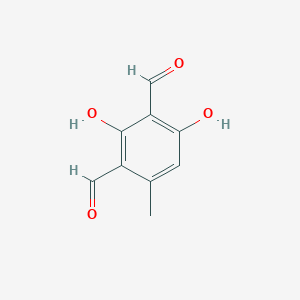
![2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B158643.png)
